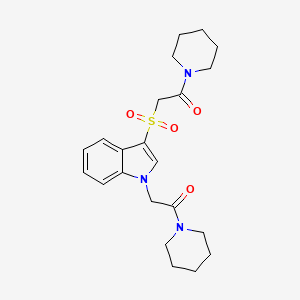![molecular formula C18H23N3O5S B2441608 1-(2,5-Dimetoxifenil)sulfonil-2-[2-(2-metoxifenil)etil]guanidina CAS No. 869075-63-8](/img/structure/B2441608.png)
1-(2,5-Dimetoxifenil)sulfonil-2-[2-(2-metoxifenil)etil]guanidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a dimethoxyphenyl ring and a guanidine moiety linked to a methoxyphenyl ethyl chain. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonylation of 2,5-dimethoxyaniline, followed by the introduction of the guanidine group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine involves its interaction with specific molecular targets and pathways. The sulfonyl and guanidine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)sulfonyl-2-(2-thienyl)pyrrolidine
- 1-(2,5-Dimethoxyphenyl)sulfonyl-2-phenyl-4,5-dihydro-1H-imidazole
- 1-(2,5-Dimethoxyphenyl)sulfonyl-2-(naphthylmethyl)-2-imidazoline
Uniqueness
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(2-methoxyphenyl)ethyl]guanidine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-14-8-9-16(26-3)17(12-14)27(22,23)21-18(19)20-11-10-13-6-4-5-7-15(13)25-2/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTWXTBPPXOKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)
![2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2441527.png)


![N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2441530.png)

![2-(cyclopentylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441533.png)
![4-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2441536.png)
![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)

![2-chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2441548.png)
